molecular formula C15H15ClN2O2S B6539955 N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060227-86-2

N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539955
CAS No.: 1060227-86-2
M. Wt: 322.8 g/mol
InChI Key: WIFRXQWIKIGTHB-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic diamide compound designed for advanced pharmacological research. Its structure, featuring a 3-chloro-2-methylphenyl group and a thiophen-3-ylethyl substituent linked by an ethanediamide backbone, is of significant interest in the exploration of novel bioactive molecules. Compounds within this structural class have demonstrated promising biological activities in research settings, including potential anti-cancer, anti-inflammatory, and antimicrobial properties in in vitro studies . The ethanediamide (oxalamide) scaffold is known to contribute to molecular rigidity and hydrogen-bonding capacity, which can influence the compound's interaction with biological targets . Researchers utilize this chemical probe to investigate mechanisms of action such as the induction of apoptosis, inhibition of cell proliferation, and modulation of pro-inflammatory cytokine production . This product is intended for in vitro analysis in controlled laboratory environments and is strictly labeled For Research Use Only . It is not classified as a medicine or drug, has not been approved by the FDA for any medical purpose, and must not be introduced into humans or animals .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-12(16)3-2-4-13(10)18-15(20)14(19)17-7-5-11-6-8-21-9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRXQWIKIGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H14ClN2SC_{13}H_{14}ClN_2S and has a molecular weight of approximately 250.77 g/mol. Its structure features a chloro-substituted aromatic ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on the enzyme urease. Urease is implicated in several pathophysiological conditions, making it a target for therapeutic intervention.

In Vitro Urease Inhibitory Activity

A study reported the synthesis of several derivatives, including this compound. The compounds were evaluated for their inhibitory activity against jack bean urease (JBU), revealing IC50 values ranging from 0.0019μM0.0019\,\mu M to 0.0532μM0.0532\,\mu M, significantly lower than the standard thiourea (IC50=4.7455μMIC50=4.7455\,\mu M) .

CompoundIC50 (µM)Comparison to Thiourea
4i0.0019Better
4j0.0532Better
Thiourea4.7455Standard

Antioxidant Activity

In addition to urease inhibition, these compounds have shown promising antioxidant properties. The antioxidant radical scavenging assay indicated that the derivatives possess significant free radical scavenging abilities, which may contribute to their therapeutic potential in oxidative stress-related diseases.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of these compounds were also evaluated. All derivatives exhibited favorable properties:

  • Human Intestinal Absorption (HIA) : High likelihood of being HIA+.
  • Blood-Brain Barrier (BBB) : Positive values indicating good lipophilicity.
  • P-glycoprotein Substrate : High likelihood of being effective inhibitors.

These properties suggest that the compounds could be viable candidates for further development in therapeutic applications .

Case Study 1: Synthesis and Characterization

In a recent synthesis study, multiple derivatives of this compound were produced with high yields. Characterization was performed using FTIR and NMR techniques, confirming the structural integrity of the compounds .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that these compounds can effectively bind to the active site of urease, further supporting their role as potent inhibitors. The binding affinities were calculated using density functional theory (DFT), providing insights into the interactions at the molecular level .

Comparison with Similar Compounds

Ethanediamide Derivatives

  • N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide (CAS: 2415585-34-9) Structural Difference: Replaces the ethyl chain with a cyclopropane ring fused to the thiophene. Molecular Weight: 348.8 g/mol (identical to the target compound due to similar substituents).

Benzamide Analogues

  • N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Structural Difference: Benzamide core instead of ethanediamide; includes a bromoethoxy group. The bromoethoxy group increases reactivity, making it a synthetic intermediate rather than a final bioactive compound .

Piperazinyl Quinolones

  • N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones () Structural Difference: Quinolone core with a piperazinyl-thiophenethyl side chain. Impact: The quinolone moiety confers antibacterial activity via DNA gyrase inhibition. The ethanediamide linker in the target compound may shift the mechanism toward non-antibacterial targets (e.g., kinases or GPCRs) .

Chloroacetamide Pesticides

  • 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ()
    • Structural Difference : Simpler acetamide backbone with alkyl substituents.
    • Impact : The lack of aromatic complexity limits biological target diversity. These compounds are primarily agrochemicals, whereas the target compound’s structure aligns with pharmaceutical applications .

Data Table: Key Comparisons

Compound Name Molecular Weight Key Functional Groups Biological Activity/Application
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide 348.8 Ethanediamide, Thiophen-3-yl ethyl Potential kinase/receptor modulation
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide 348.8 Cyclopropane-thiophene, Ethanediamide Enhanced lipophilicity, drug candidate
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ~370 (estimated) Benzamide, Bromoethoxy Synthetic intermediate
N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones ~400 (estimated) Quinolone, Piperazine Antibacterial agents
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 240.7 Chloroacetamide Herbicide

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling 3-chloro-2-methylaniline and 2-(thiophen-3-yl)ethylamine using ethanedioyl chloride, analogous to methods in . Purity optimization may require recrystallization or chromatography .
  • Pharmacological Potential: The dual amide groups enable strong hydrogen bonding, critical for protein-ligand interactions. The thiophen-3-yl ethyl group’s electronic properties may enhance binding to hydrophobic pockets in biological targets .
  • Stability and Solubility : Compared to cyclopropane derivatives, the ethyl chain in the target compound improves aqueous solubility, favoring oral bioavailability. However, the chloro group may increase metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves sequential amide coupling and functional group modifications. For example:

Step 1 : React 3-chloro-2-methylaniline with ethyl oxalyl chloride under anhydrous conditions (e.g., in dichloromethane (DCM) with triethylamine as a base) to form the primary amide.

Step 2 : Couple the intermediate with 2-(thiophen-3-yl)ethylamine using carbodiimide crosslinkers (e.g., EDCI/HOBt) in DMF at 0–5°C, followed by gradual warming to room temperature .

  • Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm for thiophene and chloro-methylphenyl groups) and amide NH signals (δ 8.2–10.5 ppm, broad).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and thiophene C-S coupling (δ 125–140 ppm) .
  • IR : Strong C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm amide bonds .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., ~405.3 g/mol) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :

  • X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key parameters:
  • Space group determination (e.g., monoclinic P2₁/c).
  • Hydrogen bonding networks (e.g., amide N-H···O=C interactions) and torsional angles for thiophene-phenyl alignment .
  • Challenge : Crystallize the compound using vapor diffusion (e.g., DCM/methanol) and address disorder in flexible ethanediamide chains via iterative refinement .

Q. What computational strategies predict binding affinities toward biological targets like protein kinases?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (PDB: e.g., 1M17 for EGFR). Prioritize poses with hydrogen bonds to backbone amides (e.g., Met793) and hydrophobic contacts with thiophene .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and binding free energies (MM/PBSA) .

Q. How can researchers reconcile contradictory solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure via UV-Vis (λmax ~260 nm) or HPLC.
  • Contradiction Source : Polymorphic forms or aggregation in aqueous buffers. Address via:

Sonication or heating-cooling cycles.

Co-solvents (e.g., 10% DMSO in PBS) .

Q. What strategies mitigate synthetic byproducts from competing side reactions (e.g., thiophene ring oxidation)?

  • Methodological Answer :

  • Byproduct Identification : LC-MS/MS to detect sulfoxide derivatives (e.g., m/z +16).
  • Mitigation :

Use antioxidants (e.g., BHT) in reaction mixtures.

Avoid strong oxidizing agents (e.g., HNO₃) during workup.

Optimize stoichiometry to reduce excess reagent side reactions .

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